molecular formula C8H12N4O B13873732 N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide

N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B13873732
M. Wt: 180.21 g/mol
InChI Key: ZTPHVPXUXWKECP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide is an organic compound with a unique structure that includes a pyrazine ring substituted with an aminoethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C8H12N4O/c1-6-4-12-7(5-11-6)8(13)10-3-2-9/h4-5H,2-3,9H2,1H3,(H,10,13)

InChI Key

ZTPHVPXUXWKECP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCN

Origin of Product

United States

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